molecular formula C6H6ClN3O2 B420226 (2-Chloro-5-nitrophenyl)hydrazine CAS No. 96701-59-6

(2-Chloro-5-nitrophenyl)hydrazine

Cat. No.: B420226
CAS No.: 96701-59-6
M. Wt: 187.58g/mol
InChI Key: AFLNRUNCZIJHFW-UHFFFAOYSA-N
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Description

(2-Chloro-5-nitrophenyl)hydrazine is an organic compound characterized by the presence of a chloro group at the second position and a nitro group at the fifth position on a phenyl ring, with a hydrazine group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-nitrophenyl)hydrazine typically involves the reaction of 2-chloro-5-nitroaniline with hydrazine hydrate. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:

2-Chloro-5-nitroaniline+Hydrazine hydrateThis compound\text{2-Chloro-5-nitroaniline} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 2-Chloro-5-nitroaniline+Hydrazine hydrate→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-nitrophenyl)hydrazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Condensation: The hydrazine group can react with carbonyl compounds to form hydrazones.

Common Reagents and Conditions

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Condensation: Aldehydes or ketones in the presence of an acid catalyst.

Major Products Formed

    Reduction: 2-Chloro-5-aminophenylhydrazine.

    Substitution: Various substituted phenylhydrazines depending on the nucleophile used.

    Condensation: Hydrazones with different carbonyl compounds.

Scientific Research Applications

(2-Chloro-5-nitrophenyl)hydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to form hydrazones, which are important pharmacophores.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-5-nitrophenyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with carbonyl groups in biological molecules, leading to the formation of hydrazones. This interaction can affect the function of enzymes and other proteins, potentially leading to biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrophenylhydrazine: Similar structure but lacks the chloro group.

    4-Chloro-2-nitrophenylhydrazine: Similar structure with the chloro group at a different position.

    2-Chloro-4-nitrophenylhydrazine: Similar structure with the nitro group at a different position.

Uniqueness

(2-Chloro-5-nitrophenyl)hydrazine is unique due to the specific positioning of the chloro and nitro groups, which can influence its reactivity and biological activity. The presence of both electron-withdrawing groups (chloro and nitro) on the phenyl ring can affect the compound’s electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

(2-chloro-5-nitrophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c7-5-2-1-4(10(11)12)3-6(5)9-8/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLNRUNCZIJHFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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